N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
CAS No.: 872861-98-8
Cat. No.: VC7140350
Molecular Formula: C24H25N3O4
Molecular Weight: 419.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872861-98-8 |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.481 |
| IUPAC Name | N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
| Standard InChI Key | CDEVVYDUHZXHSS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name N-(2-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide delineates its intricate structure, which integrates three key components:
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2-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the ortho position, contributing to electron-donating effects.
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Indole core: A bicyclic structure comprising a benzene fused to a pyrrole ring, modified at the 1-position by a 2-oxo-2-(piperidin-1-yl)ethyl chain.
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Acetamide linker: Connects the indole and methoxyphenyl groups via a carbonyl (-CO-) and amide (-NH-) bridge.
The piperidine moiety introduces a six-membered saturated ring with one nitrogen atom, conferring conformational flexibility and potential for hydrogen bonding .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 405.45 g/mol | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 8 | |
| Chiral Centers | 0 |
Synthesis and Analytical Data
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1678 cm confirms the carbonyl stretch of the acetamide group .
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H NMR: Key signals include δ 2.474 ppm (singlet, acetamide CH), δ 3.0 ppm (distorted multiplet, piperidine N-CH), and δ 6.8–7.5 ppm (aromatic indole and methoxyphenyl protons) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s partition coefficient (logP = 2.922) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility (LogSw = -3.42) . These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability.
Table 2: Physicochemical Profile
| Parameter | Value | Implications |
|---|---|---|
| logP | 2.922 | Moderate lipophilicity |
| Polar Surface Area | 62.49 Ų | Mid-range for CNS penetration |
| pKa | 9.74 | Weak base at physiological pH |
Biological Activity and Screening Data
Antiviral Screening
Included in ChemDiv’s Antiviral Annotated Library (21,441 compounds), this compound has undergone preliminary evaluation against RNA viruses, though specific IC values remain proprietary . Molecular docking studies suggest potential inhibition of viral proteases via interaction with the piperidine nitrogen and indole π-system .
Applications in Drug Discovery
Target Identification
The compound’s inclusion in PPI Inhibitors Tripeptide Mimetics and PLpro Library highlights its utility in disrupting protein-protein interactions critical to viral replication and cancer progression .
Lead Optimization Strategies
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Piperidine modification: Replacing piperidine with pyrrolidine (as in EVT-3427444) could alter ring strain and hydrogen-bonding capacity.
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Methoxy positional isomerism: Shifting the methoxy group to the para position may enhance metabolic stability .
Structure-Activity Relationship (SAR) Analysis
Critical Substituents
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Piperidine ring: Essential for target engagement; removal abolishes antiviral activity in analogues .
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Indole C3 substituent: The 2-oxoethyl chain optimizes steric complementarity with hydrophobic enzyme pockets .
Table 3: Analog Comparison
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